8-Hydroxyverrucarin A, (8R)-
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Overview
Description
8-Hydroxyverrucarin A, (8R)- is a macrocyclic trichothecene mycotoxin produced by various fungal genera, including Myrothecium roridum . This compound is known for its potent cytotoxic activity and ability to inhibit protein synthesis . It has a molecular formula of C27H34O10 and a molecular weight of 518.5529 g/mol .
Preparation Methods
8-Hydroxyverrucarin A, (8R)- can be synthesized through several methods. One common approach involves the selenium dioxide oxidation of verrucarin A, which produces 8-Hydroxyverrucarin A as a minor product . Another method involves the transformation of verrucarin A by the zygomycete Rhizopus arrhizus . Industrial production methods typically involve the fermentation of Myrothecium roridum, followed by isolation and purification of the compound .
Chemical Reactions Analysis
8-Hydroxyverrucarin A, (8R)- undergoes various chemical reactions, including:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent to convert verrucarin A to 8-Hydroxyverrucarin A.
Reduction: Specific conditions and reagents for reduction reactions involving this compound are less documented.
Substitution: The compound can undergo substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.
The major product formed from the oxidation of verrucarin A is 8-Hydroxyverrucarin A .
Scientific Research Applications
8-Hydroxyverrucarin A, (8R)- has several scientific research applications:
Mechanism of Action
8-Hydroxyverrucarin A, (8R)- exerts its effects by selectively inhibiting protein synthesis . It binds to ribosomes and interferes with the translation process, leading to the inhibition of protein biosynthesis . This mechanism is similar to other trichothecene mycotoxins, which also target ribosomal function .
Comparison with Similar Compounds
8-Hydroxyverrucarin A, (8R)- is part of the macrocyclic trichothecene family, which includes compounds like verrucarin A and verrucarin X . Compared to these similar compounds, 8-Hydroxyverrucarin A, (8R)- is unique due to its specific hydroxylation at the 8th position . This structural difference contributes to its distinct biological activity and potency .
Similar Compounds
- Verrucarin A
- Verrucarin X
- 16-Hydroxyverrucarin A
Properties
CAS No. |
74608-63-2 |
---|---|
Molecular Formula |
C27H34O10 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(1R,3R,6R,8R,12S,13R,18E,20Z,24R,25S,26S)-6,12-dihydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione |
InChI |
InChI=1S/C27H34O10/c1-15-8-9-33-21(29)6-4-5-7-22(30)37-18-11-20-27(14-35-27)25(18,3)26(13-34-24(32)23(15)31)12-17(28)16(2)10-19(26)36-20/h4-7,10,15,17-20,23,28,31H,8-9,11-14H2,1-3H3/b6-4+,7-5-/t15-,17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 |
InChI Key |
KLQXPYFNSWYRBB-PEERFKBRSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(C[C@H](C(=C[C@H]5O3)C)O)COC(=O)[C@H]1O)C)CO4 |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4 |
Origin of Product |
United States |
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